molecular formula C18H11ClFN3O2 B2773216 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1081116-22-4

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2773216
CAS No.: 1081116-22-4
M. Wt: 355.75
InChI Key: CHVTUJCOZHFSSS-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a fluorine atom. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with oxidative and inflammatory pathways . More research is needed to identify the specific targets of this compound.

Mode of Action

Compounds with similar structures have been shown to modulate oxidative and inflammatory responses

Biochemical Pathways

The compound is likely to affect oxidative and inflammatory pathways based on the properties of similar compounds . These pathways play crucial roles in various physiological processes, including immune response and cellular stress response. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of biological functions.

Result of Action

Based on the properties of similar compounds, it may have potential antioxidant and anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.

    Quinoline core synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of an aniline derivative with a ketone.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazol-5-amine: A pyrazole derivative with potential biological activities.

    3-(4-chlorophenyl)-1H-benzo[f]indazole: A benzoindazole derivative used in research.

Uniqueness

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorine atom. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVTUJCOZHFSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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